[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
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Overview
Description
[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a thiophenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached via a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.
Formation of the Thiophenylmethanone Moiety: The thiophenylmethanone moiety can be synthesized through a Friedel-Crafts acylation reaction using thiophene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole]
- [3-(2-Methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole]
- [4-Methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole]
Uniqueness
Compared to similar compounds, [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone stands out due to its unique combination of functional groups. The presence of the thiophenylmethanone moiety, along with the chlorophenyl and methylsulfanyl groups, imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c1-20-14-16-12(9-4-6-10(15)7-5-9)17-18(14)13(19)11-3-2-8-21-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBBSBLQQHPZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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